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For Researchers, Scientists, and Drug Development Professionals

Acetyl-CoA Carboxylase (ACC) is a critical enzyme in fatty acid metabolism, catalyzing the
irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This function places ACC at a
crucial regulatory node, controlling the biosynthesis of fatty acids and regulating their oxidation.
As such, ACC has emerged as a significant therapeutic target for a range of metabolic
disorders and cancers. This guide provides a detailed, objective comparison of two widely used
ACC inhibitors: CP-640186 hydrochloride and 5-(tetradecyloxy)-2-furoic acid (TOFA),
supported by experimental data to aid researchers in selecting the appropriate tool for their
studies.

Mechanism of Action

CP-640186 hydrochloride is a potent, orally active, and cell-permeable
bipiperidylcarboxamide compound that acts as an isozyme-nonselective inhibitor of both ACC1
and ACC2.[1][2][3] Its mechanism is reversible and allosteric, binding at the interface between
the two monomers of the carboxyltransferase (CT) dimer.[4] The inhibition is uncompetitive with
respect to ATP and non-competitive with respect to acetyl-CoA, bicarbonate, and citrate.[1][5]

TOFA (5-tetradecyloxy-2-furoic acid) is an allosteric inhibitor of ACC alpha (ACC1), the isoform
predominantly found in lipogenic tissues.[6][7] Inside the cell, TOFA is converted to its active
form, TOFyl-CoA, which then exerts its inhibitory effect on ACC.[6][8] This mechanism involves
the inhibition of the enzyme's carboxyltransferase activity.[8]
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Quantitative Data Comparison

The following table summarizes the key quantitative parameters for CP-640186 hydrochloride

and TOFA, providing a direct comparison of their potency and efficacy.

Parameter

CP-640186 hydrochloride

TOFA

Target(s)

ACC1 and ACC2 (non-
selective)[1][3]

ACCa (ACC1)[6]

IC50 (In Vitro Enzyme
Inhibition)

~53 nM (rat liver ACC1), ~61
nM (rat skeletal muscle ACC2)

[2]31°]

~7-8 UM (human recombinant
ACC1/2)[7]

EC50 (Cellular Fatty Acid
Synthesis Inhibition)

0.62 uM (HepG2 cells)[2][10]

Not explicitly reported in UM,
but effective at 4.5-5.0
Hg/mL[6][11]

EC50 (Cellular Fatty Acid

Oxidation Stimulation)

57 nM (C2C12 cells), 1.3 uM
(isolated rat epitrochlearis
muscle)[2][10]

Can inhibit fatty acid oxidation

under certain conditions[12]

ED50 (In Vivo Fatty Acid
Synthesis Inhibition)

4-13 mg/kg (mice and rats)[1]
[51[13]

Data not available

ED50 (In Vivo Fatty Acid

Oxidation Stimulation)

~30 mg/kg (rats)[1][5][13]

Data not available

Mechanism of Action

Reversible, allosteric, non-
competitive with substrates[1]

[4115]

Allosteric, requires intracellular
conversion to TOFyl-CoA[6][8]

In Vitro and In Vivo Efficacy
CP-640186 hydrochloride

In Vitro: CP-640186 demonstrates potent, low-nanomolar inhibition of both ACC isoforms.[1][2]

In cellular assays, it effectively inhibits fatty acid and triglyceride synthesis in HepG2 cells,
which primarily express ACC1, with an EC50 of 0.62 uM and 1.8 uM, respectively.[2][10]
Correspondingly, it stimulates fatty acid oxidation in C2C12 myotubes and isolated rat
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epitrochlearis muscle strips, tissues with high ACC2 expression, with EC50 values of 57 nM
and 1.3 uM.[2][10][14] This dual action highlights its non-selective profile.

In Vivo: As an orally active compound, CP-640186 has shown significant efficacy in animal
models.[2] In rats, it effectively lowers malonyl-CoA levels in the liver, as well as in soleus,
quadriceps, and cardiac muscles.[1][5] This leads to a dose-dependent inhibition of fatty acid
synthesis in rats and mice (ED50 values of 4-13 mg/kg) and stimulation of whole-body fatty
acid oxidation in rats (ED50 of ~30 mg/kg).[1][5][13]

TOFA

In Vitro: TOFA's primary application has been in studies of cancer cell metabolism, where it
exhibits cytotoxicity against various cancer cell lines, including lung, colon, and ovarian cancer
cells, with IC50 values in the range of 4.5-26.1 pg/mL.[6][15] It effectively blocks fatty acid
synthesis in these cells in a dose-dependent manner.[6][11] However, it is important to note
that under certain experimental conditions, TOFA can also inhibit fatty acid oxidation, potentially
by sequestering Coenzyme A.[12]

In Vivo: In a mouse xenograft model of ovarian cancer, TOFA treatment significantly inhibited
tumor growth compared to the control group.[15] This suggests that by inhibiting ACC and,
consequently, fatty acid synthesis, TOFA may be a promising agent for cancer therapy.[15]

Signaling Pathway and Experimental Workflow

To visualize the context of ACC inhibition and the methods used for its study, the following
diagrams are provided.
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Caption: Role of ACC in fatty acid metabolism and points of inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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tofa-as-acc-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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